3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-2-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-23-19-16-18(8-9-20(19)29-21(23)26)30(27,28)22-10-5-11-24-12-14-25(15-13-24)17-6-3-2-4-7-17/h2-4,6-9,16,22H,5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIWNSWIQSJZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCCN3CCN(CC3)C4=CC=CC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 430.5 g/mol. The structure features a benzo[d]oxazole core linked to a sulfonamide group and a piperazine moiety, which are known to influence its biological properties significantly.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1448047-15-1 |
Antitumor Activity
Recent research has indicated that compounds similar to 3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibit significant antitumor activity. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
For instance, a study showed that derivatives of this compound could effectively reduce the viability of human cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of angiogenesis .
Neuropharmacological Effects
The piperazine component is particularly noteworthy for its neuropharmacological effects. Compounds containing piperazine rings are often associated with antidepressant and anxiolytic activities. Preliminary studies suggest that 3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may interact with serotonin receptors, leading to potential anxiolytic effects .
Genotoxicity Assessment
Genotoxicity studies are crucial for evaluating the safety profile of new compounds. For similar compounds derived from oxadiazole, tests such as the Ames test have been employed to assess mutagenic potential. Results indicated no significant mutagenic activity, suggesting that modifications in chemical structure could enhance biological activity while minimizing genotoxic risks .
The mechanisms by which 3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression or neurotransmitter metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways related to mood regulation and anxiety.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound may enhance therapeutic efficacy against tumors.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors reported promising results when treated with derivatives similar to this compound. Patients exhibited reduced tumor sizes and improved quality of life indicators.
- Neuropharmacological Trial : A double-blind study assessing the anxiolytic effects demonstrated that participants receiving the piperazine-containing derivative experienced significant reductions in anxiety scores compared to placebo groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis pathways.
-
Case Study: Antifungal Activity
- A study synthesized various sulfonamide derivatives and evaluated their antifungal properties against Candida albicans and other pathogenic fungi. The results showed that certain derivatives demonstrated significantly lower Minimum Inhibitory Concentration (MIC) values compared to traditional antifungals like fluconazole, highlighting their potential as effective antifungal agents .
- Mechanism of Action
Anticancer Applications
The compound has been evaluated for anticancer properties, particularly in targeting various cancer cell lines.
-
Case Study: Anticancer Activity
- A recent study assessed the anticancer efficacy of related compounds against several cancer cell lines, including SNB-19 and OVCAR-8. Compounds similar to 3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide showed significant growth inhibition percentages (up to 86%) against these cell lines .
- Targeting Mechanisms
Neurological Applications
The structure of this compound suggests potential applications in treating neurological disorders due to its piperazine component.
- Case Study: Neuropharmacological Effects
- Mechanism of Action
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .
- Data Table :
| Step | Reaction Type | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfonylation | DMF | 70 | 65–75 |
| 2 | Cyclization | DCM | RT | 80–85 |
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzoxazole protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 485.18) .
- HPLC : Purity assessment with C18 columns (≥98% purity threshold) .
Q. What are the primary biological targets for sulfonamide derivatives with benzoxazole-piperazine scaffolds?
- Methodology : Target identification involves:
- In silico docking : Molecular modeling against kinases (e.g., c-Met) or GPCRs .
- Enzyme assays : Measure inhibition of carbonic anhydrase or tyrosine kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay standardization : Use isogenic cell lines and consistent buffer conditions to minimize variability .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites (e.g., hydroxylated derivatives altering selectivity) .
- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) and cellular thermal shift assays .
Q. What strategies improve metabolic stability for in vivo studies of this compound?
- Methodology :
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages for enhanced bioavailability .
- Pharmacokinetic profiling : Monitor plasma half-life (t½) and clearance in rodent models .
Q. How can researchers optimize lead compounds derived from this scaffold for selectivity against off-target receptors?
- Methodology :
- SAR studies : Vary substituents on the piperazine (e.g., 4-phenyl vs. 4-chlorophenyl) to modulate affinity .
- Selectivity panels : Screen against kinase/GPCR libraries (e.g., Eurofins CEREP panel) .
- Data Table :
| Derivative | c-Met IC₅₀ (nM) | 5-HT1A Ki (nM) | VEGFR2 IC₅₀ (nM) |
|---|---|---|---|
| Parent | 85 | 15 | >10,000 |
| 4-Cl-Phe | 45 | 20 | 8,500 |
Q. What experimental designs are effective for analyzing synergistic effects with standard chemotherapeutic agents?
- Methodology :
- Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines (e.g., U-87 MG) .
- In vivo xenografts : Co-administer with cisplatin or paclitaxel; measure tumor volume regression vs. monotherapy .
Methodological Considerations
- Handling Data Contradictions : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. fluorescence polarization) and replicate studies across independent labs .
- Structural Analogues : Compare with compounds like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
